5-Bromo-2-hydrazinylquinoline
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Overview
Description
5-Bromo-2-hydrazinylquinoline is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom and a hydrazinyl group in the quinoline ring makes this compound a unique compound with specific chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-hydrazinylquinoline typically involves the bromination of 2-hydrazinylquinoline. One common method is the reaction of 2-hydrazinylquinoline with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination at the 5-position of the quinoline ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The goal is to achieve high yield and purity of the final product while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-hydrazinylquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the hydrazinyl group to other amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups .
Scientific Research Applications
5-Bromo-2-hydrazinylquinoline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Bromo-2-hydrazinylquinoline involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinylquinoline: Lacks the bromine atom, making it less reactive in certain chemical reactions.
5-Bromo-2-iodopyrimidine: Contains both bromine and iodine atoms, used in selective palladium-catalyzed cross-coupling reactions.
5-Bromo-2-aryl benzimidazoles: Studied for their α-glucosidase inhibitory activity
Uniqueness
5-Bromo-2-hydrazinylquinoline is unique due to the presence of both a bromine atom and a hydrazinyl group in the quinoline ring. This combination imparts specific chemical properties and reactivity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H8BrN3 |
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Molecular Weight |
238.08 g/mol |
IUPAC Name |
(5-bromoquinolin-2-yl)hydrazine |
InChI |
InChI=1S/C9H8BrN3/c10-7-2-1-3-8-6(7)4-5-9(12-8)13-11/h1-5H,11H2,(H,12,13) |
InChI Key |
IXQHBGHTCJLJPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)NN)C(=C1)Br |
Origin of Product |
United States |
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